Cas no 1806829-91-3 (6-Amino-4-cyano-2-(difluoromethyl)pyridine-3-methanol)

6-Amino-4-cyano-2-(difluoromethyl)pyridine-3-methanol 化学的及び物理的性質
名前と識別子
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- 6-Amino-4-cyano-2-(difluoromethyl)pyridine-3-methanol
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- インチ: 1S/C8H7F2N3O/c9-8(10)7-5(3-14)4(2-11)1-6(12)13-7/h1,8,14H,3H2,(H2,12,13)
- InChIKey: GLEWSDJEBWPHAF-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(CO)=C(C#N)C=C(N)N=1)F
計算された属性
- せいみつぶんしりょう: 199.05571818 g/mol
- どういたいしつりょう: 199.05571818 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 240
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 199.16
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 82.9
6-Amino-4-cyano-2-(difluoromethyl)pyridine-3-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A022005854-1g |
6-Amino-4-cyano-2-(difluoromethyl)pyridine-3-methanol |
1806829-91-3 | 97% | 1g |
$1,612.80 | 2022-03-31 | |
Alichem | A022005854-500mg |
6-Amino-4-cyano-2-(difluoromethyl)pyridine-3-methanol |
1806829-91-3 | 97% | 500mg |
$980.00 | 2022-03-31 |
6-Amino-4-cyano-2-(difluoromethyl)pyridine-3-methanol 関連文献
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
6-Amino-4-cyano-2-(difluoromethyl)pyridine-3-methanolに関する追加情報
6-Amino-4-cyano-2-(difluoromethyl)pyridine-3-methanol: A Comprehensive Overview
6-Amino-4-cyano-2-(difluoromethyl)pyridine-3-methanol, identified by the CAS Registry Number 1806829-91-3, is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique molecular structure, which includes an amino group, a cyano group, a difluoromethyl substituent, and a hydroxymethyl group attached to a pyridine ring. The combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.
The pyridine ring serves as the central framework of this compound, with substituents positioned at specific sites to influence its electronic and steric properties. The amino group (-NH₂) at the 6-position and the cyano group (-CN) at the 4-position contribute to the compound's ability to participate in hydrogen bonding and other non-covalent interactions. The difluoromethyl group (-CHF₂) at the 2-position introduces fluorine atoms, which are known for their electronegativity and ability to enhance the stability of organic compounds. Additionally, the hydroxymethyl group (-CH₂OH) at the 3-position provides hydrophilic characteristics, which can be advantageous in biological systems.
Recent studies have highlighted the potential of 6-Amino-4-cyano-2-(difluoromethyl)pyridine-3-methanol as a precursor for drug development. Its structure allows for further functionalization, enabling the creation of derivatives with enhanced bioavailability and pharmacokinetic profiles. For instance, researchers have explored its use in designing inhibitors for enzymes involved in cancer pathways, leveraging its ability to form stable interactions with protein targets.
In materials science, this compound has been investigated for its role in creating advanced materials with tailored properties. The presence of electron-withdrawing groups like -CN and -CHF₂ makes it suitable for applications in electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Its ability to form self-assembled monolayers (SAMs) has also been studied, offering potential uses in surface modification and nanotechnology.
The synthesis of 6-Amino-4-cyano-2-(difluoromethyl)pyridine-3-methanol typically involves multi-step organic reactions, including nucleophilic substitutions, oxidations, and reductions. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, reducing production costs and minimizing environmental impact. For example, the use of palladium catalysts in cross-coupling reactions has enabled more precise control over the substitution patterns on the pyridine ring.
From an environmental perspective, understanding the fate and transport of this compound is crucial for assessing its potential impact on ecosystems. Studies have shown that under certain conditions, it can undergo biodegradation or photodegradation, reducing its persistence in natural environments. However, further research is needed to fully characterize its environmental behavior and develop strategies for safe handling and disposal.
In conclusion, 6-Amino-4-cyano-2-(difluoromethyl)pyridine-3-methanol is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure provides a foundation for innovative research and development efforts. As scientific understanding of this molecule continues to grow, it holds the potential to contribute significantly to advancements in medicine, materials science, and environmental sustainability.
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